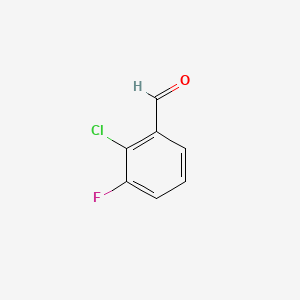

2-Chloro-3-fluorobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZVRLVKXWEMGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565846 | |

| Record name | 2-Chloro-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96516-31-3 | |

| Record name | 2-Chloro-3-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-fluorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Executive Summary: Strategic Routes to a Key Intermediate

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-fluorobenzaldehyde

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the synthetic routes to this compound, a key intermediate in the development of novel therapeutics and functional materials. This document, prepared from the perspective of a Senior Application Scientist, emphasizes not just the procedural steps but the underlying chemical principles and strategic considerations for selecting an optimal synthetic pathway.

This compound is a valuable building block due to the specific electronic and steric properties conferred by its halogen substituents. The strategic placement of the chloro and fluoro groups, along with the reactive aldehyde functionality, makes it a sought-after precursor in medicinal chemistry and materials science. The synthesis of this molecule can be approached through several distinct pathways, each with its own set of advantages and challenges. This guide will focus on the most reliable and scalable methods, providing detailed protocols and mechanistic insights.

The primary synthetic strategies that will be discussed are:

-

Multi-step Synthesis from 2,3-Dichlorobenzonitrile: A robust, four-step route that is well-suited for large-scale production due to its use of readily available starting materials.

-

Directed Ortho-lithiation of 1-Chloro-2-fluorobenzene: A direct and elegant method for small to medium-scale laboratory synthesis, offering high regioselectivity.

-

Oxidation of 2-Chloro-3-fluorotoluene: A classic transformation that is often employed in industrial settings for the synthesis of benzaldehydes.

Comparative Analysis of Synthetic Strategies

The choice of a synthetic route is often a balance between factors such as scale, cost, available equipment, and desired purity. The following table provides a high-level comparison of the primary routes to this compound.

| Synthetic Route | Starting Material | Key Reagents | Number of Steps | Typical Yield | Key Advantages | Key Challenges |

| From 2,3-Dichlorobenzonitrile | 2,3-Dichlorobenzonitrile | Potassium fluoride, H₂SO₄, Sodium borohydride, TEMPO/NaOCl | 4 | Moderate to High | Scalable, uses common reagents.[1] | Multi-step, requires careful control of each reaction. |

| Ortho-lithiation | 1-Chloro-2-fluorobenzene | n-Butyllithium or LDA, DMF | 1 | Good | Highly regioselective, direct.[2][3] | Requires anhydrous conditions and low temperatures.[2] |

| Oxidation of Toluene Derivative | 2-Chloro-3-fluorotoluene | Oxidizing agent (e.g., MnO₂, CrO₃) | 1 | Variable | Potentially a very direct route. | Can lead to over-oxidation to the carboxylic acid. |

Detailed Synthetic Protocols & Mechanistic Insights

Multi-step Synthesis from 2,3-Dichlorobenzonitrile

This pathway is a testament to the power of sequential, well-controlled reactions to build molecular complexity. It is particularly advantageous for larger scale preparations where the cost and availability of the starting material, 2,3-dichlorobenzonitrile, are favorable.[1]

Figure 1: Workflow for the multi-step synthesis of this compound.

Step 1: Fluorination of 2,3-Dichlorobenzonitrile

-

Principle: A nucleophilic aromatic substitution (SNAAr) reaction where a fluoride ion displaces a chloride ion. The choice of potassium fluoride is driven by its efficacy and relatively low cost. A phase transfer catalyst is often employed to enhance the solubility and reactivity of the fluoride salt in an organic solvent.[1]

-

Protocol:

-

In a reaction vessel suitable for high-temperature reactions, combine 2,3-dichlorobenzonitrile, a slight excess of spray-dried potassium fluoride, and a phase transfer catalyst (e.g., tetramethylammonium chloride) in a high-boiling aprotic solvent such as sulfolane or DMF.[1]

-

Heat the mixture to 200-220°C and maintain for several hours, monitoring the reaction progress by GC or TLC.[1]

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts. The product, 2-fluoro-3-chlorobenzonitrile, can be isolated by distillation or extraction.

-

Step 2: Hydrolysis to 2-Fluoro-3-chlorobenzoic acid

-

Principle: The nitrile group is hydrolyzed under acidic conditions to a carboxylic acid. Concentrated sulfuric acid is a common and effective reagent for this transformation.[1]

-

Protocol:

-

Add 2-fluoro-3-chlorobenzonitrile to an excess of concentrated sulfuric acid.[1]

-

Heat the mixture to 150-160°C and stir for several hours until the hydrolysis is complete.[1]

-

Carefully pour the cooled reaction mixture onto ice to precipitate the carboxylic acid product.

-

Collect the solid by filtration, wash with cold water, and dry to yield 2-fluoro-3-chlorobenzoic acid.

-

Step 3: Reduction to (2-Fluoro-3-chlorophenyl)methanol

-

Principle: The carboxylic acid is reduced to the corresponding benzyl alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this purpose, often used in combination with a catalyst.[1]

-

Protocol:

-

Dissolve 2-fluoro-3-chlorobenzoic acid in a suitable solvent such as THF.[1]

-

Add a catalyst, such as zinc chloride or aluminum chloride, followed by the portion-wise addition of sodium borohydride at a controlled temperature (e.g., 50-60°C).[1]

-

After the reaction is complete, quench the excess reducing agent by the careful addition of water or dilute acid.

-

Extract the product, (2-fluoro-3-chlorophenyl)methanol, with an organic solvent and purify by distillation or chromatography.

-

Step 4: Oxidation to this compound

-

Principle: The final step involves the selective oxidation of the primary alcohol to an aldehyde. A TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) is a modern and efficient method that avoids the use of heavy metal oxidants.[1]

-

Protocol:

-

Dissolve (2-fluoro-3-chlorophenyl)methanol in a suitable solvent like dichloromethane.[1]

-

Add a catalytic amount of TEMPO and an aqueous solution of sodium bicarbonate.

-

Cool the mixture to 0-5°C and slowly add a solution of sodium hypochlorite, maintaining the temperature.[1]

-

Monitor the reaction by TLC. Once the starting material is consumed, separate the organic layer, wash, dry, and concentrate to obtain the crude this compound.

-

Purify the product by vacuum distillation or column chromatography.

-

Directed Ortho-lithiation of 1-Chloro-2-fluorobenzene

This method is a powerful tool for the regioselective functionalization of aromatic rings. The fluorine atom is a stronger ortho-directing group than chlorine, which allows for the selective deprotonation at the C3 position.[2]

Figure 2: General workflow for the ortho-lithiation and formylation of 1-Chloro-2-fluorobenzene.

-

Principle: A strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is used to deprotonate the aromatic ring at the position ortho to the fluorine atom. The resulting aryllithium species is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF).[2][3]

-

Protocol:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-chloro-2-fluorobenzene in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium or LDA in a suitable solvent, maintaining the low temperature.

-

Stir the mixture at -78°C for 1-2 hours to ensure complete lithiation.

-

Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or vacuum distillation to afford pure this compound.

-

Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic aldehyde proton signal around 10 ppm, along with aromatic protons with coupling patterns consistent with the substitution pattern. ¹³C NMR will show the carbonyl carbon signal around 190 ppm. ¹⁹F NMR will confirm the presence of the fluorine atom.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1720 cm⁻¹ is characteristic of the aldehyde carbonyl group.

Safety Considerations

All synthetic procedures should be carried out in a well-ventilated fume hood by trained personnel. The following specific hazards should be noted:

-

Organolithium Reagents (n-BuLi, LDA): These are pyrophoric and react violently with water. They should be handled under an inert atmosphere using proper syringe techniques.

-

Strong Acids and Bases: Concentrated sulfuric acid and other strong acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Solvents: Many of the organic solvents used are flammable and may be toxic. Avoid inhalation and skin contact.

-

Halogenated Compounds: The starting materials, intermediates, and final product may be irritants. Handle with care and avoid exposure.

References

- CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.

-

The Sommelet Reaction - Organic Reactions. [Link]

-

Duff reaction - Wikipedia. [Link]

-

Formylation - Common Conditions. [Link]

-

Vilsmeier-Haack Reaction - NROChemistry. [Link]

-

Sommelet Reaction. [Link]

-

Duff Reaction. [Link]

-

Vilsmeier-Haack reaction - Name-Reaction.com. [Link]

Sources

2-Chloro-3-fluorobenzaldehyde CAS number and structure

An In-Depth Technical Guide to 2-Chloro-3-fluorobenzaldehyde (CAS: 96516-31-3): Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a halogenated aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development and materials science. We will delve into its core chemical properties, established synthetic routes with mechanistic insights, key applications, and essential safety protocols. This document is designed to serve as a practical resource, blending foundational knowledge with actionable, field-proven insights.

Core Identity: CAS Number and Molecular Structure

This compound is a disubstituted benzaldehyde registered under CAS Number 96516-31-3 .[1][2] Its molecular structure consists of a benzene ring functionalized with an aldehyde group (-CHO), a chlorine atom at position 2, and a fluorine atom at position 3.

Molecular Formula: C₇H₄ClFO[1][2]

The strategic placement of the electron-withdrawing chlorine and fluorine atoms ortho and meta to the aldehyde group, respectively, creates a unique electronic profile. This substitution pattern significantly influences the reactivity of both the aromatic ring and the carbonyl group, making it an attractive and versatile intermediate in organic synthesis. The inductive effects of the halogens render the carbonyl carbon more electrophilic and modulate the reactivity of the aromatic ring towards further substitution.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is foundational for its application in research and synthesis.

Physicochemical Properties

The key physical and chemical identifiers for this compound are summarized in the table below. The compound typically appears as a colorless to light yellow solid or liquid, contingent on purity and ambient temperature.

| Property | Value | Reference |

| CAS Number | 96516-31-3 | [1][2] |

| Molecular Formula | C₇H₄ClFO | [1][2] |

| Molecular Weight | 158.56 g/mol | [1][2][3] |

| Appearance | Colorless to White to Yellow Solid or Liquid | |

| Melting Point | 29-32 °C | [3] |

| IUPAC Name | This compound | [2] |

| InChI Key | PIZVRLVKXWEMGO-UHFFFAOYSA-N | [2][3] |

| SMILES | C1=CC(=C(C(=C1)F)Cl)C=O | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for structure verification and purity assessment. The following data are characteristic of this compound.

| Technique | Data | Interpretation |

| ¹H NMR | δ 10.47 (s, 1H, -CHO), 7.78-7.72 (m, 1H, Ar-H), 7.43-7.35 (m, 2H, Ar-H) | The singlet at ~10.5 ppm is characteristic of the aldehydic proton. The multiplets in the aromatic region confirm the trisubstituted benzene ring.[4] |

| ¹³C NMR (Predicted) | δ ~188 (C=O), ~160 (d, J(C-F)), ~135-120 (aromatic carbons) | The downfield signal corresponds to the carbonyl carbon. The carbon attached to fluorine will show a characteristic doublet due to C-F coupling. |

| FTIR (Predicted) | ~1700 cm⁻¹ (C=O stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~1250 cm⁻¹ (C-F stretch), ~800 cm⁻¹ (C-Cl stretch) | Strong carbonyl absorption is indicative of the aldehyde. C-F and C-Cl stretches confirm the presence of halogens. |

| Mass Spec (EI) | m/z 158/160 (M⁺, M⁺+2), 157/159 (M-H)⁺, 129/131 (M-CHO)⁺ | The molecular ion peak appears as a doublet with a ~3:1 ratio, characteristic of a monochlorinated compound. Fragmentation often involves the loss of a proton or the entire formyl group. |

Synthesis: A Reliable Laboratory-Scale Protocol

One of the most direct and reliable methods for synthesizing this compound involves the controlled oxidation of the corresponding benzyl alcohol. This two-step process begins with the reduction of 2-chloro-3-fluorobenzoic acid.

Step 1: Reduction of 2-Chloro-3-fluorobenzoic Acid

The carboxylic acid is selectively reduced to the primary alcohol using a borane complex.

-

Causality: Borane-tetrahydrofuran complex (BH₃·THF) is an excellent reagent for reducing carboxylic acids to alcohols while being generally unreactive towards other functional groups like aryl halides. Its selectivity makes it superior to stronger reducing agents like LiAlH₄, which could potentially cause dehalogenation.

Experimental Protocol: Synthesis of (2-Chloro-3-fluorophenyl)methanol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-chloro-3-fluorobenzoic acid (1.00 g, 5.73 mmol) and dissolve in anhydrous tetrahydrofuran (THF, 40 ml).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 20.1 ml, 20.1 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of 1N aqueous hydrochloric acid until gas evolution ceases.

-

Extraction: Add ethyl acetate to the mixture and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Workup: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-chloro-3-fluorophenyl)methanol, which can often be used in the next step without further purification.

Step 2: Oxidation to this compound

The resulting benzyl alcohol is oxidized to the aldehyde using a Swern oxidation.

-

Causality: The Swern oxidation (using dimethyl sulfoxide activated by oxalyl chloride) is a mild and highly efficient method for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid, which is a common side reaction with stronger oxidizing agents like chromates. The reaction is performed at very low temperatures (-78 °C) to ensure the stability of the reactive intermediates.

Experimental Protocol: Swern Oxidation

-

Setup: In a separate flame-dried flask under a nitrogen atmosphere, dissolve oxalyl chloride (737 μl, 8.60 mmol) in anhydrous dichloromethane (CH₂Cl₂, 50 ml).

-

Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add dimethylsulfoxide (DMSO, 1.22 ml, 17.2 mmol) dropwise. Stir for 15 minutes.[4]

-

Alcohol Addition: Dissolve the crude (2-chloro-3-fluorophenyl)methanol from the previous step in a small amount of CH₂Cl₂ and add it dropwise to the activated DMSO solution at -78 °C. Stir for 1 hour.

-

Base Addition: Add triethylamine (TEA) to the mixture and stir for another 30 minutes, then allow the reaction to warm to room temperature.

-

Workup: Add water to quench the reaction. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂.

-

Purification: Combine the organic layers, wash sequentially with dilute HCl, water, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Caption: Applications of this compound as a versatile intermediate.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety. [5]

Hazard Identification

The compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H332: Harmful if inhaled.

-

H335: May cause respiratory irritation. [2] The corresponding signal word is Warning .

Recommended Handling Procedures

A self-validating safety protocol requires adherence to the following measures:

-

Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure. [5]Eyewash stations and safety showers must be readily accessible. [6]* Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield. [5] * Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. [5] * Skin Protection: Wear a lab coat and ensure no skin is exposed. [5]* Safe Practices: Avoid eating, drinking, or smoking in the laboratory. [5]Change gloves and wash hands thoroughly after handling. Before commencing any work, a thorough review of the Safety Data Sheet (SDS) is mandatory.

-

Storage

Proper storage is crucial to maintain the compound's purity and prevent degradation.

-

Temperature: Store in a refrigerator at 2-8°C. [5]* Container: Keep in a tightly sealed container to prevent moisture ingress. [5]* Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. [5]

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and materials science. Its unique electronic structure, conferred by the ortho-chloro and meta-fluoro substituents, provides a versatile platform for the synthesis of complex molecular architectures. A comprehensive understanding of its properties, synthetic pathways, and safety requirements, as detailed in this guide, enables researchers and scientists to leverage its full potential confidently and securely.

References

-

LookChem. This compound. [Link]

-

Chem Catalyst Pro. Understanding the Safety and Handling of this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Halogenated Aromatics in Materials Science: Focus on this compound. [Link]

-

PubChem. This compound | C7H4ClFO | CID 14944905. [Link]

- Google Patents. CN104529729A - Preparation method for 2-fluoro-3-chlorobenzaldehyde.

-

RSC Publishing. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C7H4ClFO | CID 14944905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. This compound | 96516-31-3 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-3-fluorobenzaldehyde

This guide offers an in-depth exploration of the chemical reactivity of 2-Chloro-3-fluorobenzaldehyde (CAS No: 96516-31-3), a versatile synthetic intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a comprehensive overview of its synthesis, electronic properties, and diverse chemical transformations. We will delve into the causality behind its reaction profile, offering field-proven insights and detailed experimental protocols to empower your synthetic strategies.

Introduction: A Profile of a Versatile Building Block

This compound is a disubstituted aromatic aldehyde whose synthetic utility is derived from the unique interplay of its three functional components: the reactive aldehyde, the electron-withdrawing chlorine atom, and the highly electronegative fluorine atom. This substitution pattern creates a molecule with a distinct electronic landscape, influencing the reactivity of both the carbonyl group and the aromatic ring.

The molecule's structure lends itself to a wide array of chemical transformations, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The halogens modulate the electrophilicity of the carbonyl carbon and provide handles for cross-coupling and nucleophilic substitution reactions, while the aldehyde group serves as a linchpin for building molecular complexity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄ClFO | [2] |

| Molecular Weight | 158.56 g/mol | [2] |

| Appearance | Colorless to White to Yellow Solid or Liquid | [3] |

| CAS Number | 96516-31-3 | [2] |

| IUPAC Name | This compound | [2] |

Synthesis of this compound

An established and scalable synthesis of this compound involves a multi-step process starting from 2,3-dichlorobenzonitrile. This method is advantageous due to the relatively low cost of starting materials and mature, stable reaction technologies suitable for industrial production.[4]

The synthetic pathway can be summarized in four key steps:

-

Fluorination: A halogen exchange (Halex) reaction where 2,3-dichlorobenzonitrile is treated with potassium fluoride in the presence of a phase transfer catalyst to yield 2-fluoro-3-chlorobenzonitrile.

-

Hydrolysis: The resulting nitrile is hydrolyzed under acidic or basic conditions to produce 2-fluoro-3-chlorobenzoic acid.

-

Reduction: The carboxylic acid is then selectively reduced to 2-fluoro-3-chlorobenzyl alcohol.

-

Oxidation: Finally, the benzyl alcohol is oxidized to afford the target compound, this compound.

A [label="2,3-Dichlorobenzonitrile"]; B [label="2-Fluoro-3-chlorobenzonitrile"]; C [label="2-Fluoro-3-chlorobenzoic Acid"]; D [label="2-Fluoro-3-chlorobenzyl Alcohol"]; E [label="this compound"];

A -> B [label=" 1. Fluorination\n(KF, Phase Transfer Catalyst)"]; B -> C [label=" 2. Hydrolysis\n(Acid or Base)"]; C -> D [label=" 3. Reduction\n(e.g., NaBH₄)"]; D -> E [label=" 4. Oxidation\n(e.g., Swern Oxidation)"]; }

Figure 1: Four-step synthesis of this compound.

Experimental Protocol: Swern Oxidation of (2-Chloro-3-fluorophenyl)methanol[5]

This protocol details the final oxidation step, a critical transformation for which multiple methods exist. The Swern oxidation is chosen here for its mild conditions and high efficiency.

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (CH₂Cl₂) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Activator Addition: Slowly add dimethyl sulfoxide (DMSO, 2.0 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

-

Substrate Addition: Add a solution of (2-chloro-3-fluorophenyl)methanol (1.0 eq.) in CH₂Cl₂ dropwise, ensuring the temperature does not rise above -70 °C. Stir for 1 hour at -78 °C.

-

Quenching: Add triethylamine (5.0 eq.) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature with continuous stirring.

-

Workup: Quench the reaction by adding 0.5N aqueous hydrochloric acid. Separate the organic layer, wash with saturated brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: n-hexane/ethyl acetate = 50:1) to yield pure this compound.

Reactivity of the Aldehyde Group

The aldehyde functionality is a primary site of reactivity. The presence of two electron-withdrawing halogens on the aromatic ring increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it highly susceptible to nucleophilic attack.

Oxidation to Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-chloro-3-fluorobenzoic acid. This transformation is fundamental in organic synthesis. The reaction mechanism generally involves the initial formation of a hydrate, which is then attacked by the oxidant. The rate-determining step often involves the cleavage of the aldehydic C-H bond.[5]

Table 2: Comparison of Oxidation Methods for Substituted Benzaldehydes

| Oxidizing Agent | Catalyst/Conditions | Solvent | Typical Yield (%) | Reference |

| Potassium Permanganate (KMnO₄) | Phase Transfer Catalyst | Ethyl Acetate / Toluene | > 90 | [6] |

| Sodium Chlorite (NaClO₂) | HCl, 0-80 °C | Acetonitrile / Water | High | N/A |

| [Bis(trifluoroacetoxy)iodo]benzene | H⁺ | Acetic Acid / Water | High | [1] |

Reduction to Benzyl Alcohol

Reduction of the aldehyde yields (2-chloro-3-fluorophenyl)methanol. Standard hydride reagents like sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄) are highly effective. NaBH₄ is a milder, more selective reagent that can be used in protic solvents like methanol or ethanol, whereas the more powerful LiAlH₄ reduces a wider range of functional groups and requires anhydrous, aprotic solvents like THF or diethyl ether.[7][8]

Aldehyde [label="this compound", shape=ellipse, style=filled, fillcolor="#FBBC05"]; CarboxylicAcid [label="2-Chloro-3-fluorobenzoic Acid"]; Alcohol [label="(2-Chloro-3-fluorophenyl)methanol"];

Aldehyde -> CarboxylicAcid [label="Oxidation\n[O]"]; Aldehyde -> Alcohol [label="Reduction\n[H] (e.g., NaBH₄)"]; }

Figure 2: Key oxidation and reduction pathways of the aldehyde group.

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of the aldehyde group makes it an excellent partner for various C-C bond-forming reactions.

-

Wittig and Horner-Wadsworth-Emmons (HWE) Reactions: These reactions are powerful methods for converting aldehydes into alkenes.[9] The Wittig reaction uses a phosphonium ylide, while the HWE reaction employs a phosphonate carbanion.[5] The HWE reaction is often preferred as it typically provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate byproduct is easily removed.[10][11]

-

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base.[12] The electron-withdrawing nature of the substituents on this compound activates it for this transformation, often leading to high yields.[13]

-

Claisen-Schmidt Condensation (Chalcone Synthesis): This is a base-catalyzed condensation between a substituted benzaldehyde and an acetophenone to form a chalcone, which is an α,β-unsaturated ketone.[14] Chalcones are valuable intermediates and possess a wide range of biological activities.[15]

Imine (Schiff Base) Formation

This compound readily reacts with primary amines under dehydrating conditions to form imines, also known as Schiff bases.[11] These compounds are versatile intermediates for the synthesis of various nitrogen-containing heterocycles and other bioactive molecules.[5][16]

Reactivity of the Aromatic Ring and Halogen Substituents

The C-Cl bond in this compound serves as a key reactive site for palladium-catalyzed cross-coupling reactions. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, necessitating the use of specialized, highly active catalyst systems.[17]

Palladium-Catalyzed Cross-Coupling Reactions

Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs), have been developed to effectively activate the C-Cl bond for oxidative addition to the Pd(0) center.[6]

-

Suzuki-Miyaura Coupling: Forms a C-C bond with an organoboron reagent (boronic acid or ester). This is one of the most versatile and widely used cross-coupling reactions.[9]

-

Sonogashira Coupling: Forms a C-C bond with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[18][13] Copper-free protocols are also available to avoid the formation of alkyne homocoupling byproducts.[6]

-

Buchwald-Hartwig Amination: Forms a C-N bond with a primary or secondary amine. This reaction has revolutionized the synthesis of aryl amines.[19][20]

-

Heck Reaction: Forms a C-C bond by coupling with an alkene.[21]

// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxAdd [label="Ar-Pd(II)(Cl)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans [label="Ar-Pd(II)(R)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-R", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition", color="#4285F4"]; OxAdd -> Trans [label=" Transmetalation\n(e.g., with R-B(OH)₂)", color="#4285F4"]; Trans -> Pd0 [label=" Reductive\n Elimination", color="#4285F4"]; Trans -> Product [style=dashed, arrowhead=none, color="#34A853"];

// Invisible nodes for labels ArCl [label="Ar-Cl\n(this compound)", shape=plaintext, fontcolor="#5F6368"]; ArCl -> OxAdd [style=dashed, color="#5F6368"]; }

Figure 3: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling[10]

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of ligand, base, and temperature may be required for specific boronic acid partners.

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%), SPhos (4-10 mol%), and potassium phosphate (K₃PO₄, 2.0 eq.).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15 minutes.

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene and degassed water (e.g., in a 4:1 ratio) via syringe.

-

Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the combined organic layers over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway, particularly given the electron-deficient nature of the aromatic ring. In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the ring, forming a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[22][23] The reactivity of the leaving group often follows the trend F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the high electronegativity of fluorine stabilizing the intermediate.[9][22]

For this compound, SNAr could theoretically occur at either the C-Cl or C-F bond. While the C-F bond is generally more activating for nucleophilic attack, the regioselectivity can be complex and influenced by the specific nucleophile and reaction conditions. Base-promoted SNAr reactions using systems like KOH/DMSO have been shown to be effective for both chloro- and fluoroarenes.[24]

Spectroscopic Characterization

Verifying the identity and purity of this compound is crucial. The following data provides a reference for its spectroscopic signature.

Table 3: Spectroscopic Data for this compound

| Technique | Data | Interpretation | Reference |

| ¹H NMR (CDCl₃) | δ 10.47 (1H, s), 7.72-7.78 (1H, m), 7.35-7.43 (2H, m) | Aldehydic proton (s), Aromatic protons (m) | [18] |

| ¹³C NMR | Predicted shifts: ~188 (C=O), ~160 (d, C-F), ~136 (C-Cl), ~115-135 (Aromatic C) | Carbonyl, C-F (doublet due to coupling), C-Cl, and other aromatic carbons. | N/A |

| FT-IR (cm⁻¹) | Characteristic peaks: ~2850 & ~2750 (Aldehydic C-H), ~1700-1720 (C=O stretch), ~1200-1250 (C-F stretch), ~780-820 (C-Cl stretch) | Key functional group vibrations. The C=O stretch is strong and sharp. | [10][25] |

| Mass Spec (EI) | Expected m/z: 158/160 [M]⁺, 157/159 [M-H]⁺, 129/131 [M-CHO]⁺ | Molecular ion peak showing the characteristic 3:1 isotopic pattern for chlorine. | [10][26] |

Safety and Handling

This compound is an irritant. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. All handling should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container in a cool, dry place, typically a refrigerator.[3]

Conclusion

This compound is a highly valuable and reactive intermediate in modern organic synthesis. Its reactivity is governed by the electronic interplay between the aldehyde group and the two halogen substituents. The aldehyde function serves as a versatile handle for nucleophilic additions and C-C bond formations, with its reactivity enhanced by the electron-withdrawing halogens. Concurrently, the C-Cl bond provides a reliable site for advanced, palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. A thorough understanding of this dual reactivity profile, supported by robust experimental protocols and an awareness of the necessary catalytic systems, empowers chemists to effectively leverage this building block in the development of novel pharmaceuticals and functional materials.

References

-

Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines. (n.d.). Journal of Chemical Sciences. [Link]

-

The Role of Halogenated Aromatics in Materials Science: Focus on this compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. (2015). Oriental Journal of Chemistry. [Link]

-

Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. (2019-03-22). Molecules. [Link]

-

Synthesis of Chalcones with Anticancer Activities. (n.d.). Molecules. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

Heck reaction. (n.d.). Wikipedia. [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). RSC Advances. [Link]

-

SYNTHESIS OF SOME CHALCONE DERIVATIVES AND SCREENING OF THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. (n.d.). ResearchGate. [Link]

-

This compound | C7H4ClFO. (n.d.). PubChem. [Link]

-

Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. (n.d.). ResearchGate. [Link]

-

Nucleophilic Substitution Reactions - Haloarenes. (n.d.). CK-12 Foundation. [Link]

-

Buchwald-Hartwig Amination. (2023-06-30). Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018-08-20). Master Organic Chemistry. [Link]

-

L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. [Link]

-

aromatic nucleophilic substitution: Topics. (n.d.). Science.gov. [Link]

- Preparation method for 2-fluoro-3-chlorobenzaldehyde. (n.d.).

-

Nucleophilic Aromatic Substitution. (2022-09-24). Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution. (2021-03-16). Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

-

Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. (2017-12-04). ResearchGate. [Link]

-

Reductions using NaBH4, LiAlH4. (n.d.). Lumen Learning. [Link]

-

infrared spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. [Link]

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020-05-30). Chemistry LibreTexts. [Link]

-

Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024-07-08). Fine Chemical Engineering. [Link]

-

mass spectrum of benzaldehyde. (n.d.). Doc Brown's Chemistry. [Link]

-

2-Chloro-3-hydroxybenzaldehyde - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. This compound | C7H4ClFO | CID 14944905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 96516-31-3 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2-Fluorobenzaldehyde(446-52-6) 13C NMR spectrum [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rjlbpcs.com [rjlbpcs.com]

- 15. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. This compound | 96516-31-3 [chemicalbook.com]

- 19. ias.ac.in [ias.ac.in]

- 20. jetir.org [jetir.org]

- 21. chemijournal.com [chemijournal.com]

- 22. rsc.org [rsc.org]

- 23. asianpubs.org [asianpubs.org]

- 24. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 26. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Data for 2-Chloro-3-fluorobenzaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Chloro-3-fluorobenzaldehyde (CAS No. 96516-31-3), a halogenated aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. While this compound is commercially available, its complete, experimentally verified spectroscopic data is not widely disseminated in public databases. This guide addresses this gap by presenting a detailed, predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in fundamental spectroscopic principles and contextualized by comparative data from related isomers. Furthermore, this document furnishes detailed, field-proven protocols for the acquisition of high-quality spectroscopic data, intended to serve as a practical resource for researchers, scientists, and professionals in drug development.

Introduction and Physicochemical Properties

This compound is a disubstituted benzaldehyde derivative. The strategic placement of both a chloro and a fluoro group on the aromatic ring, ortho and meta to the aldehyde functionality respectively, creates an electron-deficient aromatic system and a unique chemical environment. These features make it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceutical agents and agrochemicals where precise halogen substitution is key to modulating biological activity.

A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural verification. This guide provides the foundational data and methodologies required for such tasks.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 96516-31-3 | [1] |

| Molecular Formula | C₇H₄ClFO | [1] |

| Molecular Weight | 158.56 g/mol | [1] |

| Monoisotopic Mass | 157.9934706 Da | [1] |

| Appearance | Colorless to White to Yellow Solid or Liquid | |

| Storage Temp. | 2-8°C (Refrigerator) |

Predicted Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic features of this compound. These predictions are based on established principles of chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns, informed by the known effects of halogen substituents on aromatic systems.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four distinct signals: one for the aldehydic proton and three for the aromatic protons. The electron-withdrawing nature of the aldehyde, chlorine, and fluorine substituents will shift all protons downfield.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~10.3 | Singlet (s) | Aldehyde-H | The aldehyde proton is highly deshielded and typically appears as a singlet above 10 ppm. |

| ~7.7-7.8 | Doublet of Doublets (dd) | H-6 | This proton is ortho to the electron-withdrawing aldehyde group, leading to a significant downfield shift. It will be coupled to H-5 and H-4. |

| ~7.5-7.6 | Triplet of Doublets (td) | H-4 | This proton is coupled to H-5 and H-6, and also shows a smaller coupling to the fluorine at position 3. |

| ~7.3-7.4 | Triplet (t) | H-5 | This proton is coupled to H-4 and H-6. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display seven unique carbon signals. The presence of fluorine will introduce characteristic carbon-fluorine (C-F) coupling, which is an invaluable tool for unambiguous signal assignment.

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Assignment | Rationale |

| ~188 | ~2-5 (⁴JCF) | C=O (Aldehyde) | The carbonyl carbon is the most deshielded, appearing far downfield.[2] |

| ~160 | ~250-270 (¹JCF) | C-3 | The carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded. |

| ~135 | ~5-10 (³JCF) | C-1 | The carbon bearing the aldehyde group. |

| ~130 | ~20-25 (²JCF) | C-2 | The carbon bonded to chlorine will be deshielded and show a two-bond coupling to fluorine. |

| ~128 | ~3-5 (³JCF) | C-5 | Aromatic CH carbon. |

| ~125 | ~20-25 (²JCF) | C-4 | Aromatic CH carbon showing two-bond coupling to fluorine. |

| ~118 | ~5-10 (⁴JCF) | C-6 | Aromatic CH carbon. |

Infrared (IR) Spectroscopy

The IR spectrum provides critical information about the functional groups present. For this compound, the most prominent feature will be the strong carbonyl (C=O) stretch.

Table 4: Predicted Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Assignment | Rationale |

| 3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the benzene ring. |

| 2880-2800 & 2780-2700 | Medium, Sharp | Aldehydic C-H Stretch (Fermi Doublet) | A hallmark of the aldehyde group, often appearing as two distinct peaks. |

| 1715-1700 | Strong | Aldehyde C=O Stretch | This strong, sharp absorption is highly diagnostic for the carbonyl group. Its position is shifted to a higher wavenumber due to the electron-withdrawing effects of the halogens. |

| 1600-1580 | Medium-Strong | Aromatic C=C Stretch | Vibrations of the benzene ring. |

| 1250-1150 | Strong | C-F Stretch | Aromatic C-F bonds typically show a strong absorption in this region. |

| 800-750 | Strong | C-Cl Stretch | Aromatic C-Cl bonds absorb in this fingerprint region. |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will provide the molecular weight and characteristic fragmentation patterns, confirming the elemental composition and structural features.

Table 5: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z Value | Predicted Relative Intensity | Assignment | Rationale |

| 158/160 | High | [M]⁺ | Molecular ion peak. The presence of a peak at M+2 with ~1/3 the intensity of M+ is characteristic of a single chlorine atom. |

| 157/159 | Medium | [M-H]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes. |

| 129/131 | High | [M-CHO]⁺ | Loss of the formyl group (-CHO), leading to a stable 2-chloro-3-fluorophenyl cation. This is often the base peak. |

| 94 | Medium | [M-CHO-Cl]⁺ | Subsequent loss of a chlorine atom from the [M-CHO]⁺ fragment. |

Experimental Protocols

The acquisition of high-quality, reproducible spectroscopic data is contingent upon meticulous sample preparation and adherence to established analytical protocols.

Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring ¹H and ¹³C NMR spectra.

Caption: Workflow for NMR data acquisition and processing.

Protocol for FTIR Spectroscopy (ATR Method)

Attenuated Total Reflectance (ATR) is a common, rapid method for analyzing solid or liquid samples.

-

Background Scan: Clean the ATR crystal (e.g., diamond) with an appropriate solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of solid this compound directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added in the 4000-400 cm⁻¹ range to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for volatile compounds, providing both separation and mass analysis.

Caption: Workflow for GC-MS analysis.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that robust scientific outcomes are built on a foundation of safety. This compound must be handled with appropriate precautions.

-

Hazard Statements: The compound is classified with hazards including skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335). It may also be harmful if swallowed (H302) or inhaled (H332).

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat when handling this chemical.[3]

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to minimize inhalation exposure.[3]

-

Storage: Store in a tightly sealed container in a refrigerator (2-8°C). For long-term stability and to prevent degradation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

-

Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.

Crucial First Step: Before any work begins, all personnel must read and understand the Safety Data Sheet (SDS) for this compound.

Conclusion

This technical guide provides a robust, predictive framework for the spectroscopic characterization of this compound. By integrating fundamental principles with detailed, actionable experimental protocols, it serves as a valuable resource for researchers engaged in synthesis, quality control, and drug development. The predicted spectral data herein offers a reliable baseline for the identification and structural verification of this important chemical intermediate, empowering scientists to proceed with their research with a higher degree of confidence and safety.

References

- Understanding the Safety and Handling of this compound. (2026). Vertex AI Search.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde. Retrieved January 8, 2026, from [Link]

Sources

- 1. This compound | C7H4ClFO | CID 14944905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. rsc.org [rsc.org]

2-Chloro-3-fluorobenzaldehyde NMR spectral analysis

An In-depth Technical Guide on the NMR Spectral Analysis of 2-Chloro-3-fluorobenzaldehyde

This guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who require not just spectral data, but a foundational understanding of the analytical process, from sample preparation to final structural confirmation. Our narrative is built upon the pillars of technical expertise, self-validating protocols, and authoritative scientific grounding.

Introduction: The Analytical Imperative

This compound is a substituted aromatic aldehyde whose utility as a synthetic intermediate is dictated by its precise substitution pattern. An incorrect isomer could lead to failed syntheses, inactive biological compounds, or undesirable side products. Therefore, unambiguous structural verification is not a perfunctory quality control step but a critical scientific necessity. While various analytical techniques can confirm the presence of functional groups, only a multi-dimensional NMR analysis provides the definitive atom-to-atom connectivity map required for absolute structural confirmation. This guide details the logical workflow for acquiring and interpreting the suite of NMR experiments necessary to achieve this goal.

Part 1: Foundational Analysis via ¹H NMR Spectroscopy

The ¹H NMR spectrum offers the initial, high-sensitivity snapshot of the molecule's proton environment. For substituted benzaldehydes, the chemical shifts and, more importantly, the spin-spin coupling patterns of the aromatic protons provide the first clues to the substitution pattern.[1][2]

Predicted Spectral Characteristics

The aldehyde proton is expected to be the most deshielded proton in the molecule due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group, typically appearing as a singlet around 10 ppm.[2] The three aromatic protons are influenced by the combined electronic effects of the aldehyde, chlorine, and fluorine substituents. Their chemical shifts and coupling patterns are key to their assignment.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Expected Coupling Constants (J) in Hz |

| H-C(O) | ~10.4 | s | N/A |

| H-6 | ~7.9 - 8.1 | ddd | ³J(H6-H5) ≈ 7-8; ⁴J(H6-H4) ≈ 1-2; ⁴J(H6-F) ≈ 5-7 |

| H-4 | ~7.6 - 7.8 | ddd | ³J(H4-H5) ≈ 8-9; ⁴J(H4-H6) ≈ 1-2; ⁴J(H4-F) ≈ 8-10 |

| H-5 | ~7.3 - 7.5 | t (ddd) | ³J(H5-H4) ≈ 8-9; ³J(H5-H6) ≈ 7-8; ⁵J(H5-F) ≈ 1-3 |

Rationale: The H-6 and H-4 protons are ortho and para to the electron-withdrawing aldehyde group, respectively, shifting them further downfield. H-5 is ortho to the electron-donating (via resonance) halogen atoms. The multiplicity of each aromatic proton is predicted to be a doublet of doublet of doublets (ddd) due to coupling to two other protons and the fluorine atom.[3] Typical aromatic ³J(H-H) values are 6-10 Hz, while ⁴J(H-H) meta couplings are smaller, around 1-3 Hz.[4][5] H-F coupling constants vary with the number of bonds separating the nuclei.[6]

Experimental Protocol: High-Resolution ¹H NMR

The quality of the data is paramount. A meticulously executed protocol ensures sharp lines and a flat baseline, which are essential for resolving complex multiplets and observing weak long-range couplings.

Materials & Equipment:

-

This compound (5-10 mg)

-

High-purity deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm high-precision NMR tube

-

Glass Pasteur pipette and vial

-

NMR Spectrometer (≥400 MHz recommended for resolving aromatic region)

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the compound into a clean vial.[7][8] Add ~0.6 mL of CDCl₃ and gently swirl to dissolve. Preparing the sample in a secondary vial ensures complete dissolution before transfer.[7][8]

-

Filtration & Transfer: If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[9] This prevents solid impurities from degrading spectral quality.[7]

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the field on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to minimize peak broadening and distortion.[1]

-

-

Acquisition:

-

Pulse Program: Standard 30° or 45° pulse angle acquisition.

-

Acquisition Time (AQ): 3–4 seconds to ensure adequate digital resolution.

-

Relaxation Delay (D1): 2–5 seconds to allow for near-complete T1 relaxation of all protons.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for this sample concentration.

-

Part 2: Probing the Carbon Skeleton with ¹³C NMR

While ¹H NMR maps the proton environment, ¹³C NMR directly observes the carbon framework. A proton-decoupled ¹³C experiment simplifies the spectrum to single lines for each unique carbon, with their chemical shifts indicating their electronic environment.

Predicted Spectral Characteristics

The seven carbon atoms in the molecule are all chemically non-equivalent and should produce seven distinct signals. The carbon atom bonded to fluorine is a key diagnostic, as it will appear as a doublet with a large one-bond coupling constant.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon Assignment | Predicted δ (ppm) | Expected Multiplicity (¹⁹F coupling) | Expected Coupling Constant (J) in Hz |

| C=O | ~189 - 192 | d | ⁴J(C-F) ≈ 2-4 |

| C-3 | ~160 - 164 | d | ¹J(C-F) ≈ 240-260 |

| C-1 | ~136 - 139 | d | ³J(C-F) ≈ 3-5 |

| C-2 | ~133 - 136 | d | ²J(C-F) ≈ 20-30 |

| C-6 | ~130 - 133 | d | ³J(C-F) ≈ 4-6 |

| C-4 | ~128 - 131 | d | ³J(C-F) ≈ 8-10 |

| C-5 | ~118 - 122 | d | ²J(C-F) ≈ 20-25 |

Rationale: The aldehyde carbonyl carbon is the most deshielded.[10][11] The C-3 carbon, directly attached to the highly electronegative fluorine, is also significantly deshielded and exhibits a characteristic large one-bond C-F coupling.[6][12] The other carbons show smaller two-, three-, and four-bond couplings to fluorine.

Experimental Protocol: Proton-Decoupled ¹³C NMR

Procedure:

-

Use the same sample prepared for the ¹H NMR experiment.

-

Spectrometer Setup: Tune the broadband probe for ¹³C frequency.

-

Acquisition:

-

Pulse Program: Standard proton-decoupled pulse sequence with a 30° pulse angle.

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time (AQ): 1–2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 512 to 2048 scans, as needed to achieve adequate signal-to-noise.

-

Part 3: Unambiguous Assignment with 2D NMR Spectroscopy

One-dimensional spectra provide a list of signals; two-dimensional spectra provide the connectivity map between them. For this molecule, COSY and HSQC experiments are essential for irrefutable structural proof.[13]

COSY (Homonuclear Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-coupled to each other. A cross-peak between two diagonal peaks indicates a J-coupling interaction, typically through two or three bonds.[14][15]

-

Expected Key Correlations: Strong cross-peaks will appear between H-4/H-5 and H-5/H-6, confirming their ortho relationship. A weaker cross-peak may be visible between H-4/H-6, indicating their four-bond meta relationship.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to their attached carbons.[16][17] This is the most reliable method for assigning protonated carbon signals.

-

Expected Key Correlations: A cross-peak will exist for each C-H bond: H-4 to C-4, H-5 to C-5, H-6 to C-6, and the aldehyde proton to the aldehyde carbon. The quaternary carbons (C-1, C-2, C-3) will be absent from the HSQC spectrum, which aids in their identification.

Integrated Experimental & Analytical Workflow

The process from sample preparation to final structure is a logical, multi-step validation sequence.

Caption: A systematic workflow for the structural elucidation of this compound.

Part 4: The Logic of Structural Confirmation

The power of this approach lies in using each experiment to validate the others, creating a self-consistent dataset that leads to a single, unambiguous structural assignment.

Caption: The logical flow of data integration from multiple NMR experiments to confirm the final chemical structure.

Conclusion

The rigorous application of 1D and 2D NMR spectroscopy provides an unassailable method for the structural elucidation of this compound. By progressing from foundational ¹H and ¹³C experiments to correlational 2D techniques like COSY and HSQC, a web of interconnected data points is created. This network serves as a self-validating system, where assignments from one experiment must be consistent with the correlations observed in another. This methodical approach, grounded in established protocols and a logical interpretive framework, ensures the highest degree of scientific integrity and provides absolute confidence in the final structural assignment, a cornerstone of successful chemical research and development.

References

- Benchchem. (n.d.). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Taha, A., & Duddeck, H. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments. Magnetic Resonance in Chemistry, 44(8), 797-806. doi: 10.1002/mrc.1851

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Retrieved from [Link]

-

Dieterle, F. (2019). Structure Elucidation by HSQC NMR Experiments. Retrieved from [Link]

-

GitHub. (n.d.). AstraZeneca/hsqc_structure_elucidation. Retrieved from [Link]

-

ResearchGate. (2006). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments | Request PDF. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

-

Wesleyan University. (n.d.). CHEM 385: NMR as a Tool for Structure Elucidation of Organic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts | Download Table. Retrieved from [Link]

- Supporting Information. (n.d.). General Information.

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 14: COSY. Retrieved from [Link]

-

Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

-

Modgraph. (n.d.). H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Retrieved from [Link]

- Wiley-VCH. (n.d.). Understanding 1D and 2D NMR Spectra of Organic Compounds.

-

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. | Download Scientific Diagram. Retrieved from [Link]

-

LibreTexts Chemistry. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

ACS Omega. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. Retrieved from [Link]

-

PubMed. (n.d.). Investigation of two- and three-bond carbon-hydrogen coupling constants in cinnamic acid based compounds. Retrieved from [Link]

-

ScienceDirect. (1976). Fluorine Coupling Constants. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. The Duke NMR Center Coupling constants [sites.duke.edu]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. scribd.com [scribd.com]

- 9. sites.bu.edu [sites.bu.edu]

- 10. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. researchgate.net [researchgate.net]

- 13. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nmr.oxinst.com [nmr.oxinst.com]

- 16. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

mass spectrometry of 2-Chloro-3-fluorobenzaldehyde

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-3-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of this compound (CAS 96516-31-3), a key halogenated aromatic intermediate in the synthesis of advanced materials and pharmaceuticals.[1] Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the causal mechanisms behind ionization and fragmentation, offering field-proven insights into experimental design and data interpretation. We will explore the compound's behavior under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), providing self-validating protocols and detailed structural elucidation of the resultant mass spectra.

Introduction: The Analytical Imperative

This compound is a substituted aromatic aldehyde whose utility in materials science and medicinal chemistry is derived from the unique electronic properties conferred by its halogen substituents.[1] The chlorine and fluorine atoms modulate the reactivity of the aromatic ring and the aldehyde functional group, making precise structural confirmation and purity assessment paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.[2] Understanding its mass spectral profile is not merely an academic exercise; it is a critical quality control and research step to ensure the integrity of downstream applications.

This guide provides the foundational knowledge to confidently analyze this molecule, interpret its fragmentation patterns, and design robust analytical workflows.

Physicochemical Properties

A baseline understanding of the analyte's properties is essential for selecting the appropriate MS technique. For instance, its molecular weight and volatility are key indicators for the suitability of Gas Chromatography-Mass Spectrometry (GC-MS).

| Property | Value | Source |

| Molecular Formula | C₇H₄ClFO | PubChem[3] |

| Average Molecular Weight | 158.56 g/mol | PubChem[3] |

| Monoisotopic Mass | 157.9934706 Da | PubChem[3] |

| Physical Form | Colorless to Yellow Solid or Liquid | Sigma-Aldrich |

| Boiling Point | ~214 °C (for 3-Chloro-2-fluorobenzaldehyde) | Sigma-Aldrich |

Ionization Methodologies: A Tale of Two Techniques

The choice of ionization source is the most critical decision in an MS experiment, dictating the nature of the ions generated and the type of information obtained.

Electron Ionization (EI): The "Hard" Technique for Structural Detail

Electron Ionization is the classic, high-energy method ideally suited for volatile, thermally stable small molecules like this compound.[4][5] In EI, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).[5] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. This fragmentation is the key strength of EI, as the resulting pattern serves as a unique "fingerprint" for the molecule, allowing for unambiguous identification and detailed structural analysis.[5]

Electrospray Ionization (ESI): The "Soft" Technique for Molecular Weight Confirmation

Electrospray Ionization is a soft ionization technique that generates ions from a solution, making it the standard for Liquid Chromatography-Mass Spectrometry (LC-MS).[6] ESI produces intact protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation in the source.[4][6] This is advantageous for confirming the molecular weight of the analyte.[6] Structural information is not lost but must be elicited by subjecting the isolated precursor ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[2][7]

Elucidating the EI Fragmentation Pathway

The 70 eV EI mass spectrum of this compound is rich with structural information. The fragmentation is governed by the stability of the resulting ions and neutral losses, with the aromatic ring and its substituents directing the cleavage pathways.

The initial event is the formation of the molecular ion radical at m/z 158 (for ³⁵Cl) and m/z 160 (for ³⁷Cl). The characteristic ~3:1 isotopic ratio of chlorine is a critical diagnostic marker.[8]

Key Fragmentation Routes:

-

[M-1]⁺: Formation of the Benzoyl Cation (m/z 157/159) This is a hallmark fragmentation of aromatic aldehydes, involving the loss of the aldehydic hydrogen radical (H•).[9] The resulting acylium ion (benzoyl cation) is highly stabilized by resonance with the aromatic ring. This is often one of the most abundant ions in the spectrum.

-

C₇H₄ClFO⁺• → [C₇H₃ClFO]⁺ + H•

-

-

[M-29]⁺: Formation of the Halogenated Phenyl Cation (m/z 129/131) This pathway involves the cleavage of the C-C bond between the ring and the carbonyl group, resulting in the loss of a neutral formyl radical (•CHO). The charge is retained by the highly stable aromatic fragment.

-

C₇H₄ClFO⁺• → [C₆H₃ClF]⁺ + •CHO

-

-

[M-28]⁺•: Decarbonylation Event (Observed from [M-1]⁺) Following the loss of H•, the resulting benzoyl cation ([M-1]⁺) can readily lose a neutral carbon monoxide (CO) molecule. This is a common fragmentation pathway for aromatic acylium ions.[10]

-

[C₇H₃ClFO]⁺ → [C₆H₃ClF]⁺• + CO Note: This results in an ion of the same nominal mass as the [M-29]⁺ fragment, but with a different composition and electronic state (radical vs. even-electron). High-resolution MS could distinguish them.

-

-

[M-35]⁺: Loss of Chlorine (m/z 123) Cleavage of the C-Cl bond results in the loss of a chlorine radical (Cl•). While the C-Cl bond is strong, this fragmentation is plausible.

-

C₇H₄ClFO⁺• → [C₇H₄FO]⁺ + Cl•

-

The relationships between these key fragments are visualized in the diagram below.

Caption: Predicted EI fragmentation pathway for this compound.

Predicted EI-MS Data Summary

| m/z (³⁵Cl) | m/z (³⁷Cl) | Proposed Formula | Identity/Origin |

| 158 | 160 | [C₇H₄ClFO]⁺• | Molecular Ion (M⁺•) |

| 157 | 159 | [C₇H₃ClFO]⁺ | [M-H]⁺ |

| 129 | 131 | [C₆H₃ClF]⁺ | [M-CHO]⁺ |

| 123 | - | [C₇H₄FO]⁺ | [M-Cl]⁺ |

| 75 | - | [C₆H₃]⁺ | Further fragmentation |

ESI-MS/MS Analysis: A Complementary View

Under positive mode ESI, this compound will readily form the protonated molecule, [M+H]⁺, at m/z 159/161 . Protonation is expected to occur at the most basic site, the carbonyl oxygen. This is an even-electron ion, and its fragmentation via CID will differ significantly from the radical-driven EI pathway.[4]

A common fragmentation for protonated benzaldehydes is the loss of a neutral CO molecule.[11]

-

[M+H]⁺ → [C₆H₄ClF + H]⁺ + CO